

Application Note: Quantification of Rosmarinic Acid Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Rosmarinic Acid	
Cat. No.:	B1680722	Get Quote

Introduction

Rosmarinic acid, a naturally occurring polyphenolic compound, is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. It is widely found in various plant species, particularly within the Lamiaceae (mint) and Boraginaceae families.[1] Due to its well-documented antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties, the accurate quantification of rosmarinic acid is crucial for the quality control of herbal products, phytochemical research, and the development of new pharmaceuticals.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely adopted technique for the determination of rosmarinic acid in various matrices.[1][3] This application note details a validated HPLC method for the quantification of rosmarinic acid.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, quality control, and phytochemical research.

Experimental Protocols Reagents and Materials

- Rosmarinic Acid reference standard (purity ≥ 98%)
- HPLC grade acetonitrile, methanol, and water



- Formic acid or phosphoric acid (analytical grade)
- Syringe filters (0.45 μm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following chromatographic conditions are recommended based on established methods.[1][2][4]

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Conditions	
HPLC System	Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector	
Column	Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m)[1]	
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile	
Elution Mode	Isocratic or Gradient	
Flow Rate	0.5 - 1.0 mL/min[2][5]	
Injection Volume	10 - 20 μL[1]	
Column Temperature	30 °C[1]	
Detection Wavelength	330 nm[1][2][4]	

Note: The mobile phase composition and elution mode can be optimized to achieve the best separation and peak shape for the specific analytical setup. An isocratic method using 30% acetonitrile and 0.1% formic acid has been shown to be effective.[1]

Preparation of Standard Solutions

• Stock Standard Solution (e.g., 1000 μg/mL): Accurately weigh 10 mg of **rosmarinic acid** reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 30% acetonitrile or methanol) in a volumetric flask.[1]



 Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a concentration range suitable for creating a calibration curve (e.g., 10, 25, 50, 100, 200 μg/mL).

Sample Preparation (from Plant Material)

- Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 gram).
 Extract the sample with a suitable solvent such as methanol or a mixture of methanol and water.[6] Ultrasonication can be employed to enhance extraction efficiency.[6]
- Filtration: Centrifuge the extract and filter the supernatant through a 0.45 μm syringe filter to remove particulate matter before HPLC analysis.[1]
- Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of **rosmarinic acid** falls within the linear range of the calibration curve.

Method Validation and Data Presentation

The described HPLC method has been validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][4][7] The following tables summarize the quantitative data from various validated methods.

Table 2: Linearity and Range

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r²)
Rosmarinic Acid	2.5 - 600	> 0.999[8]
Rosmarinic Acid	1.3 - 28.8	> 0.991[7]
Rosmarinic Acid	Not Specified	0.9933[2]

Table 3: Accuracy and Precision



Analyte	Accuracy (% Recovery)	Precision (CV %)
Rosmarinic Acid	101.00 ± 6.43%[2]	6.36%[2]
Rosmarinic Acid	95.5% - 100.8%[7]	< 3.1%[7]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

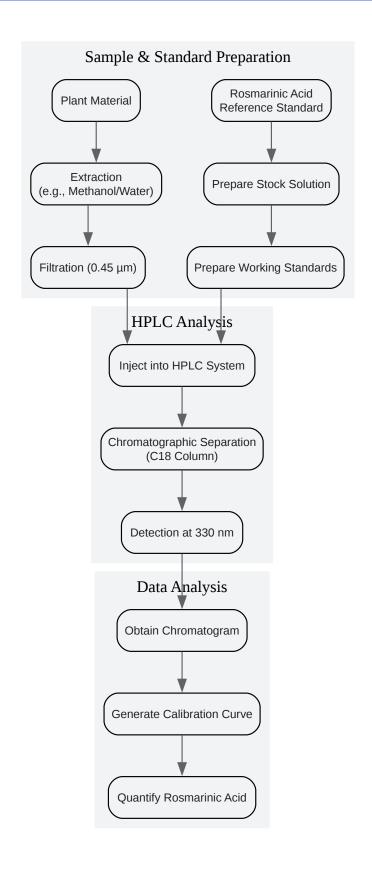
Analyte	LOD (μg/mL)	LOQ (μg/mL)
Rosmarinic Acid	0.8[8]	2.5[8]
Rosmarinic Acid	1.3 - 8.6[7]	4.3 - 28.8[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **rosmarinic acid** from a sample to the final data analysis.





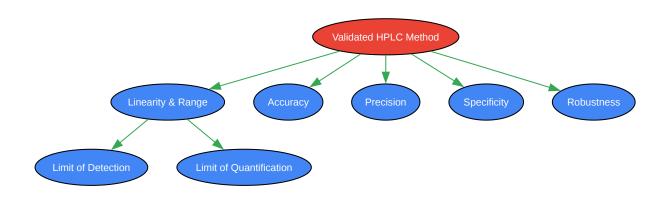
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Caption: Workflow for HPLC quantification of rosmarinic acid.



Logical Relationship of Method Validation Parameters

This diagram shows the relationship between different parameters assessed during HPLC method validation.



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